3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
Description
Properties
IUPAC Name |
3-(3-aminophenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMIGPCOQATGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503469-36-1 | |
| Record name | 3-(3-aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminobenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl group allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, while the oxadiazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Substituent and Physicochemical Comparisons
*Calculated logP identical due to positional isomerism; †Estimated based on thienyl/chlorofluorobenzyl hydrophobicity; ‡Estimated via Crippen method .
Key Observations:
- Positional Isomerism: The 3-aminophenyl variant (target compound) and its 4-aminophenyl isomer () share identical molecular formulas and logP values but may differ in electronic effects due to amino group positioning.
- Hydrophobicity: Bulky hydrophobic substituents (e.g., GM-90432’s thienyl and chlorofluorobenzyl groups) increase logP, favoring blood-brain barrier penetration for CNS applications .
- Biological Activity: Antifungal and anti-seizure activities are linked to electron-withdrawing substituents (e.g., chlorine in ) or aromatic heterocycles (e.g., thienyl in ).
Biological Activity
3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound characterized by an oxadiazole ring fused with an aminophenyl group. This unique structure contributes to its distinctive chemical and physical properties, making it a subject of interest in medicinal chemistry and biological research. The molecular formula is C8H8N4O, with a molecular weight of approximately 176.18 g/mol. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to potential therapeutic applications.
The biological activity of this compound is influenced by its structural features:
- Hydrogen Bonding : The aminophenyl group can form hydrogen bonds with biological molecules.
- Non-Covalent Interactions : The oxadiazole ring can engage in π-π stacking and other interactions, modulating the activity of enzymes, receptors, and proteins.
These interactions may lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential against bacterial and fungal targets.
- Anti-inflammatory Effects : Its ability to modulate specific pathways may contribute to anti-inflammatory responses.
Biological Activity Studies
Recent studies have highlighted the biological activities associated with this compound.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can disrupt bacterial cell membranes and inhibit growth by interfering with DNA binding mechanisms. Table 1 summarizes findings on the antimicrobial efficacy of related compounds:
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(3-Aminophenyl)-1,2,4-oxadiazol | Staphylococcus aureus | 32 µg/mL |
| 3-(4-Aminophenyl)-1,2,4-oxadiazol | Escherichia coli | 16 µg/mL |
| 3-(Aminophenyl)acrylamide | Candida albicans | 8 µg/mL |
Anti-Cancer Activity
In vitro studies have suggested that the compound may possess anti-cancer properties through its interaction with specific kinases involved in cell proliferation. Polo-like kinase 1 (Plk1) is a notable target; inhibition of this kinase has been linked to reduced cancer cell viability. A structure-activity relationship (SAR) study indicated that modifications on the oxadiazole ring could enhance potency against Plk1.
Case Studies
Several case studies have documented the biological evaluation of oxadiazole derivatives:
-
Study on Anticancer Properties :
- A recent investigation evaluated a series of oxadiazole derivatives for their ability to inhibit Plk1. Results showed that certain modifications led to increased binding affinity and cellular efficacy against cancer cell lines such as HeLa and L363.
-
Antimicrobial Evaluation :
- Another study focused on the antimicrobial effects of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated significant activity against resistant strains, suggesting potential for therapeutic development.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates it is soluble in DMSO and DMF but only slightly soluble in water. This solubility profile may influence its bioavailability and therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
